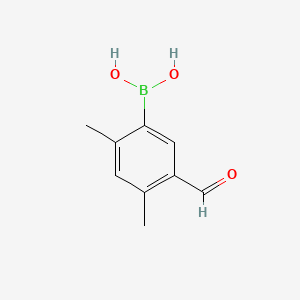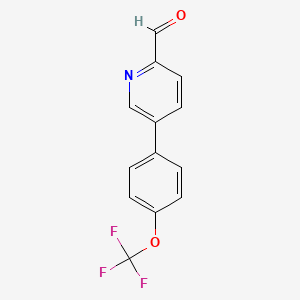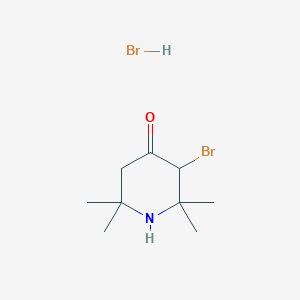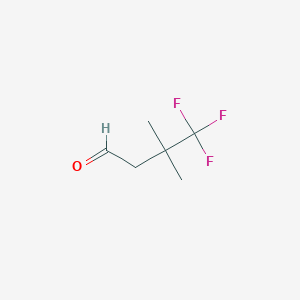
4,4,4-Trifluoro-3,3-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3,3-dimethylbutanal is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of three fluorine atoms and two methyl groups attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanal typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent. The process includes the following steps:
Preparation of the Grignard Reagent: Ethyl trifluoroacetate reacts with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone.
Reduction Reaction: The benzyloxy-substituted alkyl-trifluoromethyl ketone undergoes a reduction reaction to produce 1-benzyloxy-trifluoro-substituted alkyl.
Hydrolysis: The final step involves hydrolyzing the 1-benzyloxy-trifluoro-substituted alkyl to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of ethyl trifluoroacetate and Grignard reagents remains central to the process, with modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3,3-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutanal involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modifying protein interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Similar in structure but contains an additional trifluoromethyl group.
4,4,4-Trifluoro-3-(indole-3-)butyric acid: Contains an indole group, making it a potent plant growth regulator
Uniqueness
4,4,4-Trifluoro-3,3-dimethylbutanal is unique due to its specific arrangement of trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
106265-79-6 |
|---|---|
Molekularformel |
C6H9F3O |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H9F3O/c1-5(2,3-4-10)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
FMTVAYVETMIKHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


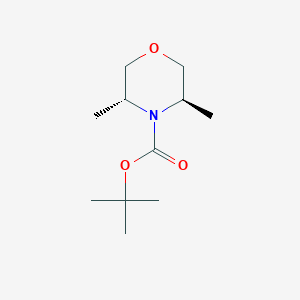

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
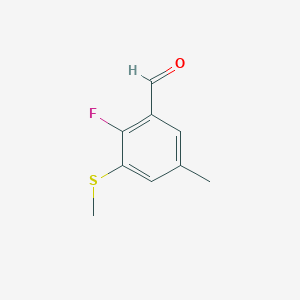
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
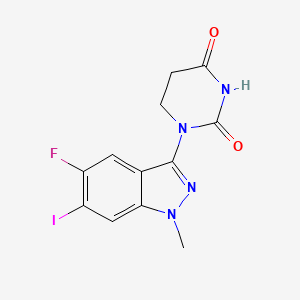
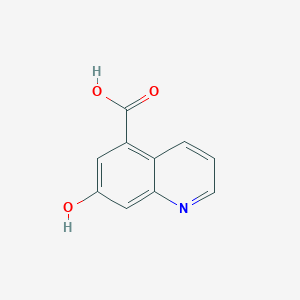

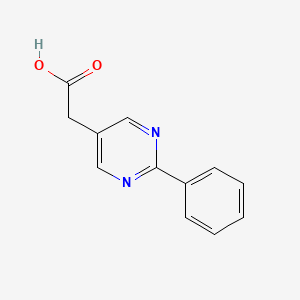
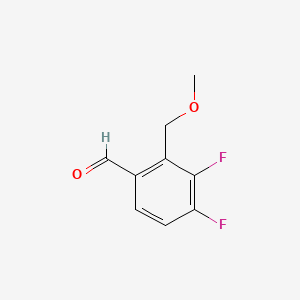
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
